molecular formula C12H14O3 B1406590 4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde CAS No. 1289262-88-9

4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde

Cat. No. B1406590
CAS RN: 1289262-88-9
M. Wt: 206.24 g/mol
InChI Key: MSBHRAVTNJCHDZ-UHFFFAOYSA-N
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Description

“4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde” is a chemical compound with the CAS Number: 164520-99-4 . It has a molecular weight of 176.22 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The linear formula of “4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde” is C11H12O2 . The InChI code is 1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2 .


Physical And Chemical Properties Analysis

“4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde” is a liquid in its physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis and Linkers

Secondary amide-based linkers, utilizing electron-rich benzaldehyde derivatives, have been explored for solid-phase organic synthesis. Reductive amination of these aldehydes on ArgoGel resins yielded benzylic secondary amines, which could be further derivatized to various secondary amide derivatives. This process underscores the utility of benzaldehyde derivatives in synthesizing complex organic molecules with high purity and yield (Swayze, 1997).

Photocatalytic Processes

Rutile TiO2 catalysts, prepared at room temperature, demonstrated selective photocatalytic oxidation of 4-substituted aromatic alcohols to their corresponding aldehydes in water. This reaction, free from organic co-solvents, showcased the impact of substituent groups on oxidation rate and selectivity, emphasizing the role of benzaldehyde derivatives in photocatalytic applications (Yurdakal et al., 2009).

Electrochemical Reactions

Paired electrolysis has been employed to synthesize valuable chemicals without generating waste, demonstrating the conversion of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde. This process utilized a palladium membrane reactor, highlighting the ability to conduct electrochemical oxidation in aqueous electrolyte while achieving high selectivity and reaction control (Sherbo et al., 2018).

Molecular Docking and Structural Analysis

Investigations into the electronic and structural properties of 4-methoxybenzaldehyde, a compound structurally similar to 4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde, have been conducted. Through density functional theory (DFT) and molecular docking, the intermolecular interactions and potential inhibitory activity on enzymes like Tyrosinase were explored, indicating its application in understanding the molecular basis of biological activity and designing of inhibitors (Ghalla et al., 2018).

Safety and Hazards

The safety information for “4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde” includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-(cyclopropylmethoxy)-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-12-6-11(5-4-10(12)7-13)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBHRAVTNJCHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(cyclopropylmethoxy)-2-methoxyBenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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